molecular formula C18H21N3O B2598971 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide CAS No. 2034463-53-9

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide

Cat. No. B2598971
CAS RN: 2034463-53-9
M. Wt: 295.386
InChI Key: WATVKMQLJXFEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation and oxidation . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes leads to the generation of hydrazone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure. For instance, the condensation reaction in ethanol suggests that these compounds are likely soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Research has demonstrated the synthesis and structural elucidation of compounds related to the chemical structure of interest, with potential pharmacological actions. These compounds have been prepared with a view towards their biomedical significance, showcasing their application in developing new therapeutic agents (Joshi, Chauhan, Bhatt, & Dave, 2022).
  • Novel N-cycloalkanes and derivatives have been synthesized, emphasizing the structural diversity achievable with this chemical backbone. The compounds exhibit a broad range of biological activities, including antimicrobial effects, further underscoring their importance in scientific research applications (Ho & Suen, 2013).
  • The antimicrobial activities of synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives highlight the compound's utility in developing new antimicrobial agents. These findings underscore the potential for therapeutic applications against microbial infections (Flefel, Alsafi, Alahmadi, & Amr, 2018).

Antiinflammatory and Antiviral Activities

  • The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the compound's potential in cancer therapy and inflammation control. This research demonstrates the compound's versatility and potential in medical applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
  • The development of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, including highly potent and efficacious inhibitors, illustrates the compound's application in cancer treatment and its potential for enhancing the efficacy of chemotherapy (Penning et al., 2010).

Mechanism of Action

While the specific mechanism of action for “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide” is not mentioned in the retrieved papers, compounds in the same family have been noted for their antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the noted antimicrobial, analgesic, antipyretic, and anti-inflammatory properties of related compounds , “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide” could be a potential candidate for drug development.

properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-2,8-9,12-13H,3-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVKMQLJXFEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.